1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide - 1797730-23-4

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

Catalog Number: EVT-2879012
CAS Number: 1797730-23-4
Molecular Formula: C19H20ClN7O2
Molecular Weight: 413.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol

Compound Description: 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol is an anticonvulsant compound. Crystal structure analysis revealed a limited inclination of the phenyl ring with respect to the pyridazine ring, delocalization of the piperidine nitrogen lone pair toward the pyridazine ring, and a specific orientation of the piperidine group due to this delocalization.

Relevance: This compound is structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide through the presence of a shared pyridazin-3-ylpiperidin-4-ol core structure. Both compounds feature a phenyl ring substituent on the pyridazine moiety, although the specific substituents and their positions differ.

2. 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Compound Description: 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is another anticonvulsant compound included in the study of substituted piperidine derivatives. Like the previous compound, it shares similar structural features revealed by X-ray diffraction analysis, including the inclination of the phenyl ring, delocalization of the piperidine nitrogen, and a defined orientation of the piperidine group.

3. 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol

Compound Description: This compound, 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, belongs to the same class of anticonvulsant agents as the previous two compounds. Similar structural features were identified through X-ray crystallography, further emphasizing the importance of the piperidin-4-ol group and its interaction with the aromatic heterocycle.

Relevance: This compound, although structurally similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide due to the presence of a piperidin-4-ol moiety and a substituted aromatic heterocycle, differs in the specific heterocyclic core. It incorporates a pyrimidine ring substituted with a 4-methoxyphenyl group instead of the triazole substituted pyridazine found in the target compound.

4. N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, a drug class with potential in treating cognitive impairment. This compound has advanced to clinical trials as a potential treatment for cognitive disorders.

Relevance: TAK-915 is mentioned in a paper discussing the discovery of structurally diverse PDE2A inhibitors. This research aimed to identify new PDE2A inhibitors distinct from TAK-915 while retaining high potency and selectivity. Although not directly related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide structurally, its inclusion in the paper highlights the shared interest in identifying novel compounds targeting specific biological pathways, in this case, PDE2A inhibition.

5. N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a newly discovered pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor, resulting from research efforts to identify novel scaffolds for this target. It exhibits robust 3',5'-cyclic guanosine monophosphate (cGMP) elevation in the rat brain after oral administration and shows promising efficacy in attenuating memory deficits in animal models.

Relevance: While not sharing a direct structural resemblance with 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide, compound 20 exemplifies the exploration of structurally distinct PDE2A inhibitors. This research highlights the broader context of drug discovery for similar therapeutic targets, even when the specific structural motifs differ significantly.

6. N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide (PF-04802367 or PF-367)

Compound Description: PF-367 is a highly selective glycogen synthase kinase-3 (GSK-3) inhibitor, demonstrating efficacy in modulating tau phosphorylation. Its rapid binding kinetics in brain tissue make it less suitable for therapeutic use but ideal for developing radiopharmaceuticals targeting GSK-3 in the central nervous system. A ¹¹C-isotopologue of PF-367 has been synthesized and shows promise as a neuroimaging agent.

Relevance: This compound shares a structural feature with 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide: the 1H-1,2,4-triazol-1-yl moiety. Additionally, both compounds possess a substituted phenyl ring, with PF-367 containing a 3-chloro-4-methoxyphenyl substituent, demonstrating a similarity in the selection of substituents during compound design.

Properties

CAS Number

1797730-23-4

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.87

InChI

InChI=1S/C19H20ClN7O2/c1-29-16-3-2-14(10-15(16)20)23-19(28)13-6-8-26(9-7-13)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-13H,6-9H2,1H3,(H,23,28)

InChI Key

GICIDICBSMLXPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.